5-(1-Propynyl)-2'-deoxycytidine 5-(1-Propynyl)-2'-deoxycytidine
Brand Name: Vulcanchem
CAS No.: 117693-24-0
VCID: VC20851676
InChI: InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
SMILES: CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol

5-(1-Propynyl)-2'-deoxycytidine

CAS No.: 117693-24-0

Cat. No.: VC20851676

Molecular Formula: C12H15N3O4

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Propynyl)-2'-deoxycytidine - 117693-24-0

CAS No. 117693-24-0
Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
IUPAC Name 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one
Standard InChI InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
Standard InChI Key ZRFXOICDDKDRNA-IVZWLZJFSA-N
Isomeric SMILES CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
SMILES CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Canonical SMILES CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Chemical Structure and Properties

5-(1-Propynyl)-2'-deoxycytidine (CAS No. 117693-24-0) is a modified nucleoside characterized by a propyne group attached at the C-5 position of the cytosine base. This nucleoside analog maintains the deoxyribose sugar component of natural deoxycytidine while incorporating the critical propyne modification that substantially alters its biochemical properties and interactions with nucleic acids. The propyne group introduces planarity with respect to the heterocyclic base, significantly improving the compound's ability to participate in base stacking interactions .

The molecule possesses a molecular formula of C12H15N3O4 with a corresponding molecular weight of 265.26 g/mol. Its IUPAC name is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one, which thoroughly describes its structural components and stereochemistry. The compound is also known by the synonym 2'-deoxy-5-propynylcytidine, often abbreviated in scientific literature as pdC, though following the user's guidelines, we will continue to use the full name throughout this report .

Chemical Identification Data

The table below provides comprehensive chemical identification information for 5-(1-Propynyl)-2'-deoxycytidine:

ParameterValue
CAS No.117693-24-0
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
IUPAC Name4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one
Standard InChIKeyZRFXOICDDKDRNA-IVZWLZJFSA-N
Isomeric SMILESCC#CC1=CN(C(=O)N=C1N)[C@H]2CC@@HO
Canonical SMILESCC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
PubChem Compound ID10029973

Structural Characteristics

Synthesis and Applications in Oligonucleotide Chemistry

The synthesis of 5-(1-Propynyl)-2'-deoxycytidine typically involves chemical modifications to the cytosine base to introduce the propyne group. While the specific synthetic pathways can vary, they generally focus on targeted modification at the C-5 position while preserving the integrity of the nucleoside structure. The compound has become commercially available as phosphoramidite derivatives for use in automated oligonucleotide synthesis, facilitating its incorporation into research workflows .

Integration into Oligonucleotides

Research laboratories and commercial entities have developed methods to incorporate 5-(1-Propynyl)-2'-deoxycytidine into oligonucleotides using standard phosphoramidite chemistry. Glen Research, for example, offers phosphoramidite versions of this modified nucleoside for oligonucleotide synthesis . The integration of this compound into oligonucleotides enables the creation of modified DNA strands with enhanced binding properties and potential therapeutic applications.

Product FormCatalog ReferenceTypical Applications
5-(1-Propynyl)-2'-deoxycytidine-CE Phosphoramidite10-1014-90 (100 μmole)Oligonucleotide synthesis
5-(1-Propynyl)-2'-deoxycytidine-lcaa-CPG 50020-2014-01 (0.1g)Solid-phase synthesis
5-(1-Propynyl)-2'-deoxycytidine columnsVarious sizesAutomated synthesis

Biophysical Properties and Duplex Stability

One of the most significant characteristics of 5-(1-Propynyl)-2'-deoxycytidine is its ability to enhance the stability of nucleic acid duplexes. When incorporated into oligonucleotides, this modified nucleoside increases the thermal stability (Tm) of DNA-DNA and DNA-RNA duplexes substantially compared to unmodified sequences .

Enhanced Duplex Thermal Stability

Research has demonstrated that incorporation of 5-(1-Propynyl)-2'-deoxycytidine into oligonucleotides increases the melting temperature by approximately 1.5°C per modification when forming duplexes . This enhanced stability stems from two primary factors: improved base stacking due to the planar propyne group and increased hydrophobicity contributing to stronger non-polar interactions within the duplex structure . The thermal stability enhancement creates oligonucleotides with significantly higher binding affinities for their targets.

Mismatch Discrimination Enhancement

A particularly valuable property of 5-(1-Propynyl)-2'-deoxycytidine is its ability to enhance mismatch penalties in DNA:RNA duplexes. UV melting experiments have shown that C5-(1-propynyl)ation significantly increases the thermodynamic stability of Watson-Crick paired DNA:RNA duplexes by an average of 8.2 kcal/mol at 37°C . Furthermore, penalties for mismatches involving 5-(1-Propynyl)-2'-deoxycytidine (such as with adenine or cytosine) are enhanced by approximately 2.9 kcal/mol compared to unmodified nucleosides . This increased selectivity makes oligonucleotides containing 5-(1-Propynyl)-2'-deoxycytidine particularly valuable for applications requiring high sequence specificity.

Table 3: Thermodynamic Effects of 5-(1-Propynyl)-2'-deoxycytidine Incorporation

ParameterUnmodified Oligonucleotides5-(1-Propynyl)-Modified Oligonucleotides
Tm Increase per Modification-~1.5°C
Average Thermodynamic Stability Enhancement-8.2 kcal/mol at 37°C
Mismatch Penalty Enhancement-~2.9 kcal/mol
Maximum Single Mismatch Penalty~7 kcal/molUp to 10 kcal/mol

Applications in Antisense Technology

The unique properties of 5-(1-Propynyl)-2'-deoxycytidine have made it particularly valuable in antisense oligonucleotide technology, where high-affinity binding to target RNA sequences is essential for effective gene regulation .

Enhanced Gene Expression Inhibition

Research conducted at Gilead Sciences demonstrated that oligonucleotides containing C-5 propyne modifications, including 5-(1-Propynyl)-2'-deoxycytidine, could effectively inhibit gene expression at very low concentrations (as low as 0.05 μM) . In controlled assay systems designed to measure antisense activity without interference from cellular uptake or intranuclear degradation, 5-(1-Propynyl)-modified phosphorothioate oligonucleotides showed remarkable efficacy . The modified phosphorothioate oligonucleotides were approximately 50 times more effective than corresponding phosphodiester oligonucleotides, likely due to increased nuclease resistance combined with enhanced target binding .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(1-Propynyl)-2'-deoxycytidine, it is valuable to compare it with structurally related compounds, including both natural nucleosides and other modified variants.

Comparison with Natural and Methylated Nucleosides

5-(1-Propynyl)-2'-deoxycytidine shows significant advantages over natural deoxycytidine and 5-methyl-2'-deoxycytidine in terms of duplex stability. While 5-methyl-2'-deoxycytidine increases thermal stability by approximately 1.3°C per substitution in duplexes (and 1.7°C in triplexes), 5-(1-Propynyl)-2'-deoxycytidine provides a superior increase of approximately 1.5°C per substitution . This improvement is attributed to the enhanced hydrophobicity and planar structure of the propyne group compared to the methyl group.

Comparison with Other Propynyl Derivatives

Research has also examined the properties of other propynyl-modified nucleosides, such as 5-(1-propynyl)-2'-deoxyuridine (pdU). Both pdC and pdU enhance duplex stability, with pdU increasing thermal stability by approximately 1.7°C per substitution . The comparison between these compounds provides insight into the structure-activity relationships of propynyl modifications across different nucleoside bases.

Nucleoside VariantTm Increase per Substitution (Duplex)Tm Increase per Substitution (Triplex)
Natural deoxycytidine--
5-methyl-2'-deoxycytidine+1.3°C+1.7°C
5-(1-Propynyl)-2'-deoxycytidine+1.5°CDestabilizing
5-(1-propynyl)-2'-deoxyuridine+1.7°CStabilizing
5-propynyl-2'-O-allyl-cytidine+2.0°C (RNA targets)Not reported

Combination with Other Modifications

Research has also explored combinations of modifications, such as 5-propynyl-2'-O-allyl derivatives (paU and paC). These compounds showed enhanced binding to RNA targets, with thermal stability increases of 1.7°C per paU residue and 2.0°C per paC residue . These findings indicate that the propynyl modification can work synergistically with other nucleoside modifications to further enhance desired properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator